![molecular formula C17H21N3O2 B578751 7-Boc-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine CAS No. 1226776-87-9](/img/structure/B578751.png)
7-Boc-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Boc-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine is a chemical compound with the molecular formula C17H21N3O2 and a molecular weight of 299.37 g/mol It is a derivative of imidazo[1,2-A]pyrazine, featuring a tert-butoxycarbonyl (Boc) protecting group and a phenyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Boc-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine typically involves the following steps:
Formation of the Imidazo[1,2-A]pyrazine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the imidazo[1,2-A]pyrazine core.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the nitrogen atom in the imidazo[1,2-A]pyrazine core. This is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Phenyl Substitution: The phenyl group is introduced through a substitution reaction, often using a phenyl halide and a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
7-Boc-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The phenyl group can be substituted with other functional groups using appropriate reagents and catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Phenyl halides, catalysts such as palladium on carbon (Pd/C)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deprotected or reduced forms of the compound.
Aplicaciones Científicas De Investigación
7-Boc-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 7-Boc-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine involves its interaction with specific molecular targets and pathways. The Boc protecting group can be removed under acidic conditions, revealing the active imidazo[1,2-A]pyrazine core. This core can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazin-3-yl)propanoic acid
- tert-butyl 3-phenyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate
Uniqueness
7-Boc-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine is unique due to its specific structural features, such as the Boc protecting group and the phenyl substituent. These features confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
IUPAC Name |
tert-butyl 3-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-17(2,3)22-16(21)19-9-10-20-14(11-18-15(20)12-19)13-7-5-4-6-8-13/h4-8,11H,9-10,12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLANSDSIRSLJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(=NC=C2C3=CC=CC=C3)C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80693914 |
Source


|
| Record name | tert-Butyl 3-phenyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80693914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1226776-87-9 |
Source


|
| Record name | tert-Butyl 3-phenyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80693914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
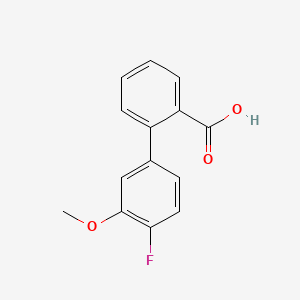

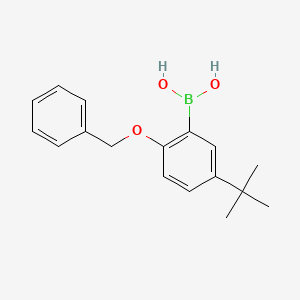

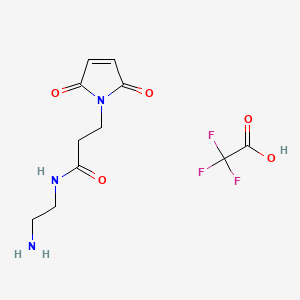

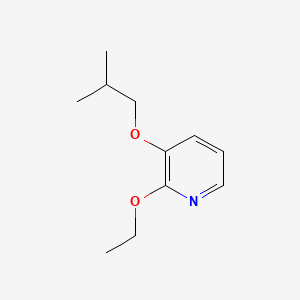
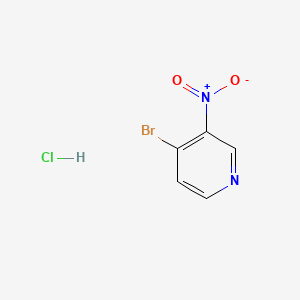
![9-BOC-3,5-DIOXO-2,9-DIAZASPIRO[5.5]UNDECANE](/img/structure/B578684.png)





